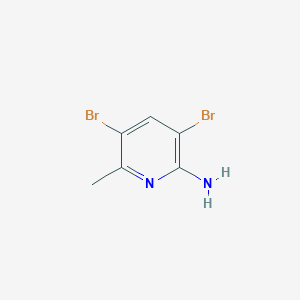

2-Amino-3,5-dibromo-6-methylpyridine

Description

Structural Characterization of 2-Amino-3,5-dibromo-6-methylpyridine

Molecular Geometry and Crystallographic Analysis

The compound’s molecular formula is C₆H₆Br₂N₂ , with a molecular weight of 265.93 g/mol . Key structural features include:

- SMILES Notation :

CC1=NC(=C(C=C1Br)Br)N. - InChI Key :

BLUYMDMBXIMIGK-UHFFFAOYSA-N. - Melting Point : 142–148.5°C .

Crystallographic data for this compound remain limited. However, studies on analogous compounds, such as 3,5-dibromo-4-methylpyridine, reveal a monoclinic crystal system with halogen bonding (Br⋯N: 3.21 Å) and π–π stacking (intercentroid distance: 3.55 Å) . These interactions suggest potential similarities in packing efficiency and lattice stability.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.93 g/mol | |

| Melting Point | 142–148.5°C | |

| Density | 1.990 g/cm³ (predicted) | |

| Solubility | Slightly soluble in methanol |

Tautomeric Forms and Resonance Stabilization

Unlike 2-pyridone, which exhibits lactam-lactim tautomerism , this compound shows limited tautomeric behavior due to the electron-donating amino group (-NH₂). Resonance stabilization occurs primarily through conjugation between the amino group and the pyridine ring:

$$

\text{Resonance Structures: } \text{NH}_2 \leftrightarrow \text{N}^- \text{-H}^+ \text{ (partial charge delocalization)}

$$

The bromine substituents (σ-withdrawing, π-donating) further stabilize the aromatic system by polarizing the ring electron density. Computational studies predict a pKa of 2.04 for the amino group, indicating weak basicity .

Comparative Analysis with Substituted Pyridine Derivatives

Electrophilic Reactivity

The bromine atoms at positions 3 and 5 enhance electrophilic substitution reactivity compared to unsubstituted 2-aminopyridine. For example, Suzuki-Miyaura coupling reactions using this compound yield biaryl products with >90% efficiency .

Toxicity Profile

Compared to 2-aminopyridine (LD₅₀: 200 mg/kg in rats) , the brominated derivative exhibits higher toxicity due to bioaccumulation risks. Safety data include:

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Recommended PPE : N95 mask, gloves, and eye protection .

Table 2: Comparative Properties of Pyridine Derivatives

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUYMDMBXIMIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919476 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91872-10-5, 91845-57-7 | |

| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wisteria sinensis, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3,5-dibromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridines with Varying Substituents

The compound’s reactivity and properties are influenced by the positions and types of substituents. Below is a comparison with similar dibromoaminopyridines and related analogs:

Key Observations :

Heterocyclic Derivatives with Similar Backbones

Pyrimidine Analogs

Compounds like 4-(2-amino-3,5-dibromophenyl)-6-arylpyrimidin-2-amine () share the 2-aminophenyl backbone but differ in the heterocyclic core (pyrimidine vs. pyridine). These derivatives show antioxidant activity, unlike the target compound, which is primarily a synthetic intermediate .

Bisquinazolinones

Bisquinazolinones derived from 2-amino-3,5-dibromo precursors () exhibit intramolecular charge transfer (ICT) properties, making them suitable for optoelectronic applications. The target compound lacks such photophysical utility but serves as a precursor to these systems .

Functional Group Variations

- Cyano-Substituted Pyridines: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile () has electron-withdrawing cyano (-CN) groups, reducing electron density compared to bromo-substituted analogs. This alters solubility and reactivity in nucleophilic substitutions .

- Thioether Derivatives: Compounds like 2-Amino-4-(furan-2-yl)-6-((pyridin-2-ylmethyl)sulfanyl)pyridine-3,5-dicarbonitrile () introduce sulfur-based functional groups, enhancing metal-binding capacity for catalysis .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- The target compound’s melting point (144–148°C) is higher than simpler bromopyridines (e.g., 2-Bromo-3-methylpyridine, mp: ~83°C) due to hydrogen bonding from the amino group .

- Dichloro analogs (e.g., 2-Amino-3,5-dichloropyridinium in ) have lower melting points (~100°C) due to weaker halogen interactions .

Preparation Methods

Synthesis of 2-Amino-5-bromo-6-methylpyridine

An alternative route involves the amination of 2-bromo-3-methylpyridine using sodium amide (NaNH₂) in xylene at 118–120°C. This nucleophilic substitution replaces the bromine atom at position 2 with an amino group, yielding 2-amino-5-bromo-6-methylpyridine with a reported yield of 90.1%.

Reaction Details:

Second Bromination at Position 3

The mono-brominated intermediate undergoes further bromination at position 3. Protection of the amino group via acetylation is critical to prevent side reactions. Bromine is introduced using conditions similar to Section 1.2, followed by deprotection to yield the target compound.

Challenges:

-

Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires careful control of temperature (40–55°C) and catalyst loading (CuBr at 1.2–1.7 equivalents).

-

Yield: Sequential bromination typically reduces overall yield to 50–60% due to intermediate purification steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Acetylation-Bromination Route | Sequential Bromination Route |

|---|---|---|

| Number of Steps | 3 | 4 |

| Overall Yield | 60–68% | 50–60% |

| Regioselectivity Control | High (directed by acetyl group) | Moderate (requires intermediates) |

| Scalability | Suitable for industrial production | Lab-scale optimization needed |

Reaction Optimization Insights

-

Temperature: Higher temperatures (60°C) favor faster bromination but increase side product formation.

-

Catalyst Loading: Excess CuBr (1.5 equivalents) improves reaction rates but complicates purification.

-

Solvent Systems: Acetic anhydride doubles as both solvent and reagent, reducing waste.

Mechanistic Considerations

Role of the Acetyl Group

The acetyl group serves dual purposes:

Bromination Kinetics

Bromine addition follows second-order kinetics, with rate constants influenced by the electron-withdrawing acetyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism, with cuprous bromide facilitating bromine activation.

Industrial Applicability and Challenges

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine that researchers must account for in experimental design?

- Key Properties :

- Molecular Formula : C₆H₆Br₂N₂ (confirmed by multiple sources) .

- Molecular Weight : 265.93–265.95 g/mol .

- Melting Point : 143.5–148.5°C (lit.) .

- Structural Features : The pyridine ring is substituted with amino, bromo, and methyl groups, as confirmed by SMILES (Cc1nc(N)c(Br)cc1Br) and InChIKey (BLUYMDMBXIMIGK-UHFFFAOYSA-N) .

- Methodological Guidance :

- Use differential scanning calorimetry (DSC) to verify melting point ranges.

- Confirm purity via HPLC or elemental analysis, as commercial samples are typically 97–98% pure .

Q. What validated synthetic routes exist for preparing this compound with high yield and purity?

- Literature-Based Synthesis :

- Berliner & Berliner (1949) reported bromination rates for alkylbenzenes, which may inform regioselective bromination strategies for pyridine derivatives .

- Chang et al. (2004) synthesized nickel complexes using pyridine ligands, suggesting analogous methods for functionalizing this compound .

- Best Practices :

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.

- Purify via recrystallization (ethanol/water mixtures are common for pyridines) and validate purity using melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting point ranges (e.g., 143.5–148.5°C vs. 144–148°C) for this compound?

- Root Cause Analysis :

- Variability may arise from differences in purity (e.g., residual solvents, byproducts) or polymorphic forms .

- Methodological Solutions :

- Perform thermogravimetric analysis (TGA) to detect solvent retention.

- Use single-crystal X-ray diffraction (SC-XRD) to identify polymorphs. ORTEP-III software is recommended for crystallographic visualization .

Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure and substituent positions?

- Techniques :

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6, bromo at C3/C5) .

- X-Ray Crystallography : SC-XRD with software like ORTEP-3 for Windows provides unambiguous structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. How can catalytic systems be optimized for synthesizing derivatives of this compound?

- Case Study :

- Kupwade et al. (2017) developed a pseudo-four-component reaction using diethylamine and Dess–Martin periodinane to synthesize pyridine-3,5-dicarbonitriles. Similar strategies could be adapted for cross-coupling or nucleophilic substitution reactions .

- Optimization Strategies :

- Screen catalysts (e.g., Pd for Suzuki couplings) and oxidants (e.g., Dess–Martin periodinane) .

- Use design of experiments (DoE) to balance reaction parameters (e.g., time, temperature, stoichiometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.